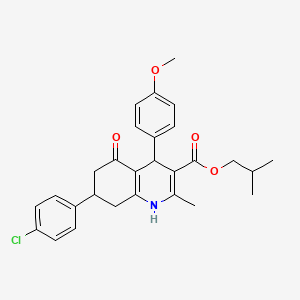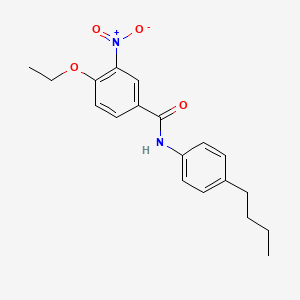![molecular formula C19H22N2 B5216718 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DMXB-A, and it belongs to the class of benzimidazole derivatives.
作用機序
The mechanism of action of DMXB-A involves the activation of the α7 nAChR, which leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of the receptor also leads to the modulation of various intracellular signaling pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to improve cognitive function, reduce inflammation, and protect against oxidative stress. DMXB-A has also been shown to have analgesic effects and to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
DMXB-A has several advantages for lab experiments. It has a high affinity for the α7 nAChR, which makes it a useful tool for studying the receptor's function. DMXB-A is also relatively stable and has good solubility in aqueous and organic solvents. However, DMXB-A can be expensive to synthesize, and its effects can be dose-dependent, which can complicate experimental design.
将来の方向性
There are several future directions for DMXB-A research. One area of interest is the development of DMXB-A analogs with improved pharmacokinetic properties and selectivity for the α7 nAChR. Another area of interest is the investigation of the effects of DMXB-A on other physiological systems, such as the immune system and the cardiovascular system. DMXB-A may also have potential applications in the treatment of various neurological disorders, such as multiple sclerosis and epilepsy.
Conclusion:
In conclusion, DMXB-A is a chemical compound that has significant potential for scientific research applications. It has been extensively studied for its neuroprotective effects and its ability to modulate the α7 nAChR. DMXB-A has several advantages for lab experiments, but its effects can be dose-dependent, and it can be expensive to synthesize. Future research directions for DMXB-A include the development of analogs with improved properties and the investigation of its effects on other physiological systems.
合成法
The synthesis of DMXB-A involves the reaction of 2-aminobenzimidazole with 3-(3,5-dimethylphenyl)-2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form the final product. The synthesis method has been optimized to obtain high yields of DMXB-A with good purity.
科学的研究の応用
DMXB-A has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes such as learning, memory, and inflammation. DMXB-A has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
特性
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-13-8-14(2)10-16(9-13)11-15(3)12-19-20-17-6-4-5-7-18(17)21-19/h4-10,15H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLKNSONKNVZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5216646.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide](/img/structure/B5216671.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5216682.png)

![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)
![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)
